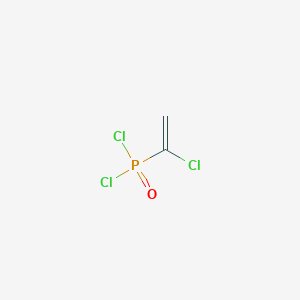
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its complex structure, which includes two methyl groups, a pent-4-en-1-yl group, and two phenyl groups attached to the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-3,5-diphenyl-2H-pyrrole: Lacks the pent-4-en-1-yl group.
2,4-Dimethyl-2-(pent-4-en-1-yl)-3-phenyl-2H-pyrrole: Contains only one phenyl group.
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-1H-pyrrole: Different position of the nitrogen atom.
Uniqueness
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both phenyl groups and the pent-4-en-1-yl group can lead to distinct interactions with molecular targets, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
92898-27-6 |
|---|---|
Formule moléculaire |
C23H25N |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
2,4-dimethyl-2-pent-4-enyl-3,5-diphenylpyrrole |
InChI |
InChI=1S/C23H25N/c1-4-5-12-17-23(3)21(19-13-8-6-9-14-19)18(2)22(24-23)20-15-10-7-11-16-20/h4,6-11,13-16H,1,5,12,17H2,2-3H3 |
Clé InChI |
LBSRRIXLEDWGOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N=C1C2=CC=CC=C2)(C)CCCC=C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)






![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)

